molecular formula C9H12N2O2 B14856378 Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate

Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate

Cat. No.: B14856378
M. Wt: 180.20 g/mol
InChI Key: DCQGQNZENCNOAN-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 4-position, a methyl group at the 6-position, and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate can be achieved through several methods. One common approach involves the esterification of 4-(aminomethyl)-6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or trimethylchlorosilane. The reaction is typically carried out at room temperature, and the product is obtained in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate is unique due to the presence of both the aminomethyl and ester groups, which provide a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-(aminomethyl)-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6-3-7(5-10)4-8(11-6)9(12)13-2/h3-4H,5,10H2,1-2H3

InChI Key

DCQGQNZENCNOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)CN

Origin of Product

United States

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